3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
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Overview
Description
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is an organoboron compound that features a thiazole ring substituted with a boronate ester group
Mechanism of Action
Mode of Action
It is known that boronic acid compounds, which this molecule is a derivative of, often act as enzyme inhibitors or specific ligand drugs .
Result of Action
The molecular and cellular effects of 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the reaction with a boronic acid or boronate ester to introduce the boron-containing moiety .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the thiazole ring can produce various reduced thiazole derivatives .
Scientific Research Applications
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: Similar in structure but contains a pyridazine ring instead of a thiazole ring.
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a thiazole ring.
Properties
CAS No. |
1310419-07-8 |
---|---|
Molecular Formula |
C10H16BNO2S |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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